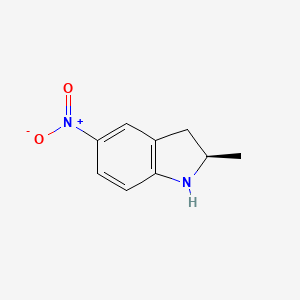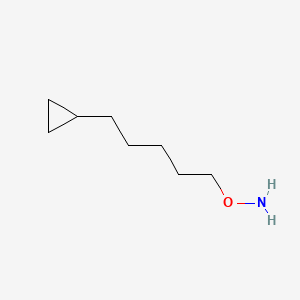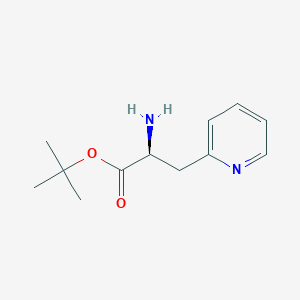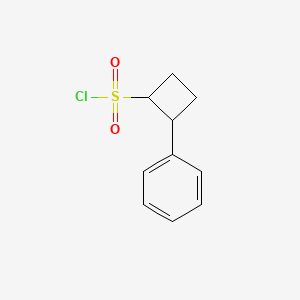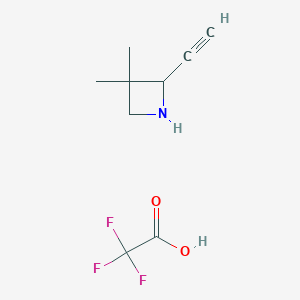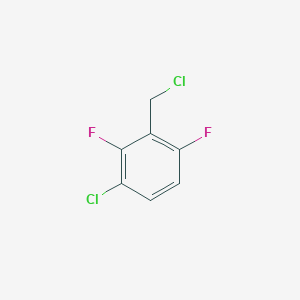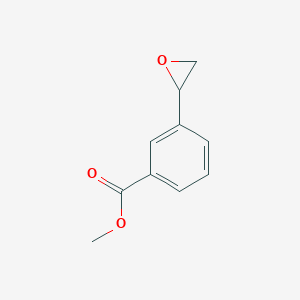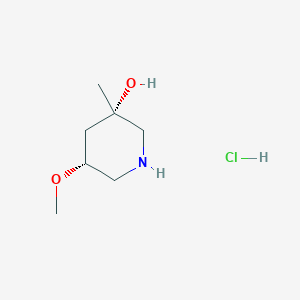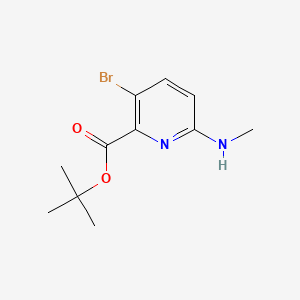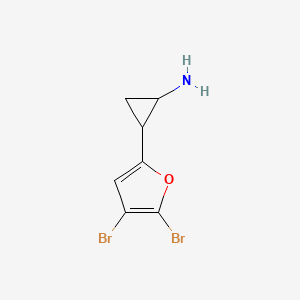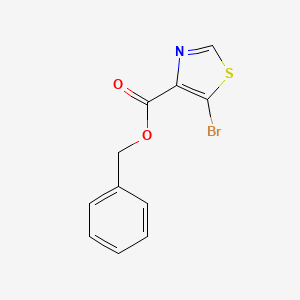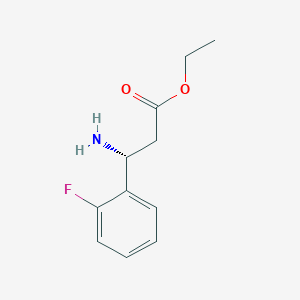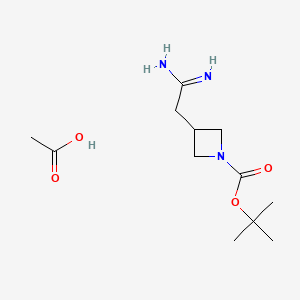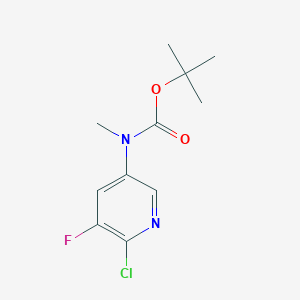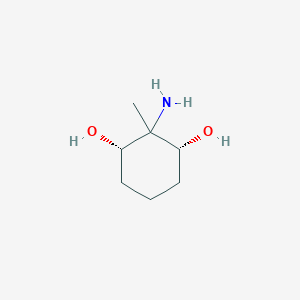
(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol is a chiral compound with significant importance in various fields of chemistry and biology. The compound features a cyclohexane ring with amino and hydroxyl functional groups, making it a versatile building block for synthesizing more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol can be achieved through several methods. One common approach involves the enantioselective saponification of nitrocyclohexane derivatives. For instance, a procedure involves the reaction of glutaric dialdehyde with nitromethane in methanol, followed by neutralization and crystallization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
科学研究应用
(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol has several applications in scientific research:
Chemistry: It serves as a chiral building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals
作用机制
The mechanism of action of (1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
(1R,2R,3S)-2-Amino-3-methylcyclopropanecarboxylic acid: This compound shares a similar structure but has a cyclopropane ring instead of a cyclohexane ring.
(1R,2R,3S,1’R)-Nepetalinic acid: Another similar compound with a different ring structure and functional groups.
Uniqueness
(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
(1R,3S)-2-amino-2-methylcyclohexane-1,3-diol |
InChI |
InChI=1S/C7H15NO2/c1-7(8)5(9)3-2-4-6(7)10/h5-6,9-10H,2-4,8H2,1H3/t5-,6+,7? |
InChI 键 |
JIVXOGHSQFQWCW-MEKDEQNOSA-N |
手性 SMILES |
CC1([C@@H](CCC[C@@H]1O)O)N |
规范 SMILES |
CC1(C(CCCC1O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


